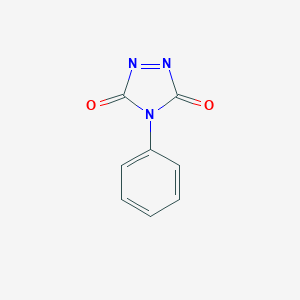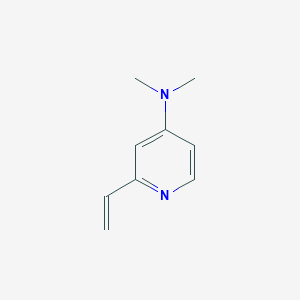![molecular formula C27H35NO9 B120421 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid CAS No. 91411-76-6](/img/structure/B120421.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C27H35NO9 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology
Propafenone beta-D-Glucuronide is a metabolite of Propafenone, a class 1C antiarrhythmic agent . It’s used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It’s also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .
Biochemistry
Propafenone beta-D-Glucuronide is a glucuronide conjugate, which is a significant phase II metabolic pathway in most organisms for the elimination of potentially toxic xenobiotics and endogenous compounds . It’s formed from the parent compound, Propafenone, through the process of glucuronidation .
Medicine
In medicine, Propafenone beta-D-Glucuronide plays a crucial role as it’s a metabolite of Propafenone, a drug used to treat illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .
Drug Development
Propafenone beta-D-Glucuronide is important in drug development as understanding its pharmacokinetics can help in the development of new drugs with improved efficacy and safety profiles .
Toxicology
In toxicology, understanding the metabolism of Propafenone to Propafenone beta-D-Glucuronide is important as it can help predict the drug’s toxicity and side effects .
Proteomics Research
Propafenone beta-D-Glucuronide is used in proteomics research as a biochemical .
Pharmaceutical Research
In pharmaceutical research, Propafenone beta-D-Glucuronide is used as a reference standard .
Clinical Trials
Propafenone beta-D-Glucuronide, as a metabolite of Propafenone, is relevant in clinical trials studying the efficacy and safety of Propafenone in treating various heart conditions .
Mechanism of Action
Target of Action
Propafenone beta-D-Glucuronide, also known as Propafenone glucuronide, is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels present in the cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is essential for the normal rhythm of the heart .
Mode of Action
Propafenone glucuronide, like its parent compound Propafenone, works by inhibiting sodium channels . This action restricts the entry of sodium into cardiac cells, resulting in reduced excitation . It slows the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors . The drug is then ultimately metabolized to glucuronide or sulfate conjugates .
Pharmacokinetics
Propafenone undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . It is highly protein-bound . The elimination half-life is 5 to 8 hours in most patients . Propafenone is metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 to two active metabolites (5-hydroxypropafenone and N-depropylpropafenone) then ultimately to glucuronide or sulfate conjugates .
Result of Action
The inhibition of sodium channels by Propafenone glucuronide leads to a decrease in the excitability of cardiac muscle cells . This results in a slowing of the heart rate and a stabilization of the heart rhythm . It is used in the treatment of atrial and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Propafenone glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, genetic factors can influence how an individual’s body metabolizes the drug, which can impact its effectiveness . More research is needed to fully understand the influence of environmental factors on the action of Propafenone glucuronide.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCUTCAFODJSS-UIITUPLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919764 | |
| Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
CAS RN |
91411-76-6 | |
| Record name | beta-D-Glucopyranosiduronic acid, 1-((2-(1-oxo-3-phenylpropyl)phenoxy)methyl)-2-(propylamino)ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091411766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)


